4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
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Description
4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C16H14BrN5O2 and its molecular weight is 388.225. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Interaction Analysis
A study by Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, and Hirshfeld surface analysis of two antipyrine derivatives, closely related to the compound . Their research provided insights into the solid-state structures and intermolecular interactions of these compounds, highlighting the relevance of hydrogen bonds and π-interactions in the stabilization of molecular assemblies. This research is significant for understanding the crystal packing and molecular interactions of similar compounds (Saeed et al., 2020).
Antibacterial Activity
Ahmad et al. (2021) described the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide and its derivatives, demonstrating their potential antibacterial activity against NDM-1-positive bacteria. Their findings suggest that similar compounds, including the one , may exhibit antibacterial properties, which could be relevant for pharmaceutical applications (Ahmad et al., 2021).
Synthesis and Anticancer Potential
Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents. Their research contributes to the understanding of the synthesis and potential biological applications of pyrazolo[3,4-d]pyrimidin derivatives, which are structurally related to the compound (Rahmouni et al., 2016).
Antioxidant Evaluation
Bondock et al. (2016) synthesized and evaluated the antioxidant activity of a series of new functionalized 1,3,4-oxadiazoles, closely related to the structure of 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. Their findings indicate the potential antioxidant properties of these compounds, suggesting similar possibilities for the compound of interest (Bondock et al., 2016).
Properties
IUPAC Name |
4-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQQWQZJXJJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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